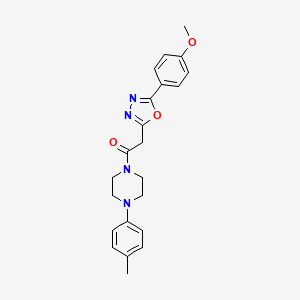

4-羟基-5-氧代-2,5-二氢-1H-吡咯-3-腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carbonitrile” is a chemical compound that has been studied for its potential antidiabetic properties . It is synthesized using N-tritylated acrylamide as a starting material .

Synthesis Analysis

The synthesis of “4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carbonitrile” involves the use of N-tritylated acrylamide as a starting material . The exact synthesis process and the conditions under which it is carried out are not specified in the available resources.科学研究应用

合成和表征

- 合成了一个与4-羟基-5-氧代-2,5-二氢-1H-吡咯-3-腈相关的化合物,特别是5-(4-(3-羟基)-4-甲基-2-氧代-2,4-二氢-1H-苯并[d]恶嗪-6-基)-1H-吡咯-2-腈,以备潜在用于医学应用。合成过程涉及多个反应步骤,并使用红外、质谱和1H NMR技术对该化合物进行了表征 (肖永梅,2013).

环转化和反应

- 2-氨基-4,5-二氢呋喃-3,4-二腈的热芳构化导致了相关化合物2,5-二氢-5-羟基-2-氧代吡咯-3-腈的形成。这项研究突出了环转化的潜力和新型吡咯衍生物的形成 (V. Arán, M. A. Pérez, J. Soto, 1984).

缓蚀

- 5-(苯硫基)-3H-吡咯-4-腈,包括与4-羟基-5-氧代-2,5-二氢-1H-吡咯-3-腈相关的衍生物,已被研究为酸性环境中低碳钢的有效缓蚀剂。这些化合物展示了在防腐中的潜在工业应用 (C. Verma 等,2015).

光致变色材料合成

- 4-氧代烷-1,1,2,2-四腈与劳森试剂反应,导致光致变色材料的合成,包括2,2'-二硫烷基双(1H-吡咯-3-腈)。该应用展示了吡咯衍生物在光响应材料开发中的潜力 (M. Y. Belikov 等,2015).

电催化多组分组装

- 2-氨基-5-氧代-4,5-二氢吡喃[3,2-c]色烯-3-腈的衍生物,与4-羟基-5-氧代-2,5-二氢-1H-吡咯-3-腈相关,使用电催化多组分转化合成。这个过程例证了吡咯衍生物在有机合成和催化中的作用 (Zahra Vafajoo 等,2014).

作用机制

Target of Action

The primary target of 4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carbonitrile is aldose reductase (AR) . Aldose reductase is an enzyme involved in glucose metabolism, and its inhibition can help manage hyperglycemia, a condition commonly associated with diabetes .

Mode of Action

This compound exhibits high aldose reductase inhibitory activity . It interacts with the aldose reductase enzyme, inhibiting its function and thereby reducing the conversion of glucose to sorbitol . This action helps to manage blood glucose levels and can be beneficial in the treatment of diabetes .

Biochemical Pathways

The compound affects the polyol pathway of glucose metabolism . By inhibiting aldose reductase, it reduces the conversion of glucose to sorbitol, a sugar alcohol. This action helps to prevent the accumulation of sorbitol, which can cause cellular damage, particularly in the nerves, eyes, and kidneys .

Result of Action

The inhibition of aldose reductase by this compound helps to manage blood glucose levels . This can be particularly beneficial in the treatment of diabetes, where the body’s ability to regulate blood glucose is impaired . By reducing the conversion of glucose to sorbitol, the compound can help to prevent cellular damage caused by the accumulation of sorbitol .

属性

IUPAC Name |

4-hydroxy-5-oxo-1,2-dihydropyrrole-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O2/c6-1-3-2-7-5(9)4(3)8/h8H,2H2,(H,7,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMSMUOSHTBKTSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=C(C(=O)N1)O)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(3,5-Dimethoxyphenyl)methylsulfanyl]-5-pyridin-4-yl-1,3,4-oxadiazole](/img/structure/B2452159.png)

![4-[Methyl-[2-(methylamino)ethyl]sulfamoyl]-1H-pyrrole-2-carboxylic acid;hydrochloride](/img/structure/B2452160.png)

![1-[(3-chlorophenyl)methyl]-3-methyl-4-[3-(trifluoromethyl)benzoyl]-3H-quinoxalin-2-one](/img/structure/B2452161.png)

![6-(p-tolyl)thiazolo[2,3-c][1,2,4]triazole-3(2H)-thione](/img/structure/B2452162.png)

![N-[4-(acetylamino)phenyl]-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2452165.png)

![N-(4-fluorophenyl)-2-[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2452167.png)

![2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2452171.png)

![1-(4-Amino-1,2,5-oxadiazol-3-YL)-5-[(dimethyl-amino)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2452176.png)

![4-[(4-Methylbenzyl)(methylsulfonyl)amino]benzoic acid](/img/structure/B2452177.png)